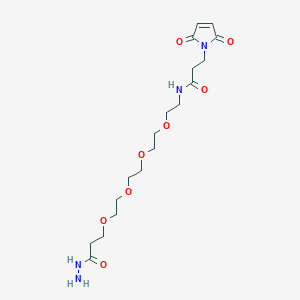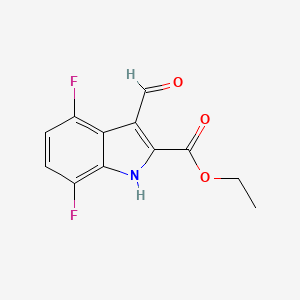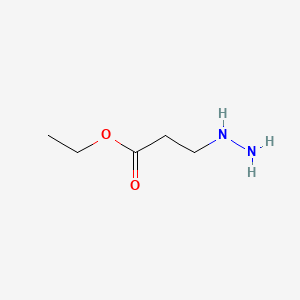
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate: is a chemical compound characterized by its cyclopentane ring structure with two methyl groups and two carboxylate groups attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with cyclopentanone in the presence of a base, followed by esterification to yield the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclopentane-1,3-dicarboxylic acid
Reduction: Cyclopentane-1,3-dimethanol
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-Cyclopentane-1,3-dicarboxylic acid
- 1,3-dibenzyl (1R,3R)-cyclopentane-1,3-dicarboxylate
- 1,3-diethenyl (1R,3R)-cyclopentane-1,3-dicarboxylate
Uniqueness
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups. The presence of two methyl groups at the 1 and 3 positions of the cyclopentane ring distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
dimethyl (1R,3R)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
SQFQEQDRLAZVJQ-RNFRBKRXSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@H](C1)C(=O)OC |
SMILES canonique |
COC(=O)C1CCC(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
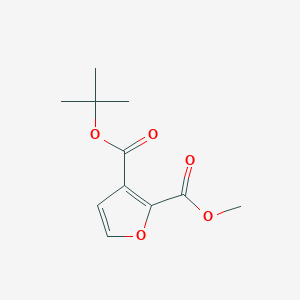
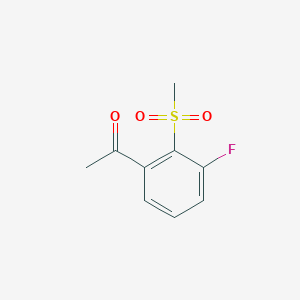
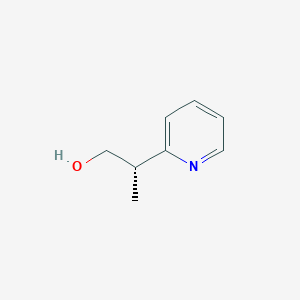
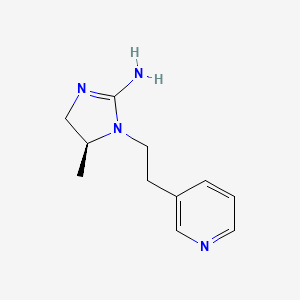
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
